Biotin-Clip
Description
Historical Development of CLIP-Tag Protein Labeling Platforms
The CLIP-tag system originated from structural and functional innovations applied to the SNAP-tag, a self-labeling protein derived from human O6-alkylguanine-DNA-alkyltransferase (hAGT). In 2008, researchers engineered CLIP-tag to react specifically with O2-benzylcytosine derivatives, distinguishing it from SNAP-tag’s benzylguanine specificity. This orthogonal reactivity enabled simultaneous, multi-protein tracking in live cells—a breakthrough for studying dynamic cellular processes like protein trafficking and interaction networks. The evolution of CLIP-tag paralleled advances in chemical biology, particularly the demand for non-invasive, covalent labeling tools compatible with fluorescence microscopy, flow cytometry, and proteomic assays.
Biotin-Streptavidin Interaction as a Cornerstone of Molecular Recognition in CLIP-Based Systems
Biotin-streptavidin binding, characterized by a dissociation constant (Kd) of ~10−15 M, provides one of nature’s strongest non-covalent interactions. CLIP-tag’s compatibility with biotinylated ligands (e.g., CLIP-Biotin) allows researchers to exploit this interaction for protein immobilization, pull-down assays, and signal amplification. Streptavidin’s tetrameric structure and lack of glycosylation make it superior to avidin for minimizing non-specific binding in complex biological samples. When CLIP-tag fusion proteins are labeled with CLIP-Biotin, streptavidin conjugates enable versatile detection modalities, from fluorescent microscopy to surface plasmon resonance (SPR).
Properties
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[4-[(4-aminopyrimidin-2-yl)oxymethyl]phenyl]methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O4S/c29-23-13-15-31-28(34-23)39-17-20-11-9-19(10-12-20)16-32-25(37)7-2-1-5-14-30-24(36)8-4-3-6-22-26-21(18-40-22)33-27(38)35-26/h9-13,15,21-22,26H,1-8,14,16-18H2,(H,30,36)(H,32,37)(H2,29,31,34)(H2,33,35,38)/t21-,22-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIONTDGJVSLDU-MCEYFSPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Preparation and Activation
The foundational approach involves activating biotin’s carboxyl group using N-hydroxysuccinimide (NHS) to form biotin-NHS ester, a strategy validated for its high reactivity toward primary amines. Critical steps include:
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Dissolving biotin (1 mmol) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
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Adding N,N’-disuccinimidyl carbonate (1.2 eq) and triethylamine (2 eq) to initiate esterification.
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Stirring at 25°C for 6 hours, followed by precipitation with diethyl ether to isolate biotin-NHS ester (yield: 98%).
Conjugation with Clip-Based Linkers
The “clip” component, often a diamino cross-linker like β-glutamic acid, is conjugated to biotin-NHS ester under mild alkaline conditions:
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Combining biotin-NHS ester (1 eq) with β-glutamic acid (1.2 eq) in triethylamine-buffered acetonitrile/water (4:1).
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Quenching unreacted NHS groups with glycine and purifying via recrystallization (methanol/water, 2:1).
This method yields Biotin-Clip with >95% purity, confirmed by HPLC (Table 1).
Table 1: Reaction Parameters for Biotin-NHS/β-Glutamic Acid Conjugation
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 3.5 hours |
| Solvent System | Acetonitrile/Water (4:1) |
| Yield | 92% |
| Purity (HPLC) | 95.3% |
Streptavidin Affinity Chromatography for Purification
Immobilization and Binding Optimization
Post-synthesis purification leverages streptavidin’s high affinity for biotin. HiTrap® Streptavidin HP columns are equilibrated with phosphate-buffered saline (PBS, pH 7.4) before loading crude this compound. Key considerations include:
Challenges in Elution Efficiency
Harsh elution conditions (e.g., low pH) risk denaturing the streptavidin matrix, necessitating single-use columns. Alternatives like competitive elution with excess biotin (10 mM) reduce damage but require subsequent dialysis to remove free biotin.
Solid-Phase Synthesis for Scalable Production
Resin Functionalization and Sequential Coupling
Solid-phase synthesis on Wang resin enables scalable this compound production:
Cleavage and Final Processing
Resin cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) liberates this compound, which is precipitated in cold ether and lyophilized. This method achieves 85% yield with reduced byproduct formation compared to solution-phase synthesis.
Analytical Validation and Quality Control
Spectroscopic Characterization
Functional Assays
This compound’s binding capacity is quantified via surface plasmon resonance (SPR) using streptavidin-coated chips, revealing a dissociation constant (KD) of 2.1 nM.
Comparative Analysis of Synthesis Routes
Table 2: Efficiency Metrics Across Preparation Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Biotin-NHS Conjugation | 92% | 95.3% | Moderate | High |
| Streptavidin Purification | 88% | 97% | Low | Moderate |
| Solid-Phase Synthesis | 85% | 93% | High | Low |
Chemical Reactions Analysis
Types of Reactions: Biotin-Clip primarily undergoes substitution reactions where the biotin moiety reacts with specific proteins or peptides. The amidocaproyl linker facilitates the attachment of biotin to the target molecule.
Common Reagents and Conditions:
Reagents: Biotin, amidocaproyl linker, organic solvents, catalysts.
Conditions: Controlled temperature and pH, inert atmosphere to prevent oxidation.
Major Products: The major product of these reactions is a biotinylated protein or peptide, which can be further analyzed or used in various applications .
Scientific Research Applications
Key Applications
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Protein Labeling and Detection
- Biotinylation of Proteins : Biotin-Clip is used to tag proteins for subsequent detection using streptavidin-conjugated fluorophores or enzymes. This application is crucial for studying protein localization and interactions in living cells .
- Western Blotting : Proteins labeled with this compound can be analyzed by SDS-PAGE followed by Western blotting, facilitating the identification and quantification of specific proteins within complex mixtures .
- Cellular Imaging
- Interaction Studies
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High-Throughput Screening
- CLIP Techniques : The integration of this compound into CLIP (Cross-Linking Immunoprecipitation) methodologies facilitates the identification of RNA-protein interactions on a transcriptome-wide scale. This application has enhanced our understanding of post-transcriptional regulation and RNA-binding protein dynamics .
Case Study 1: Neuronal Protein Interactions
In a study aimed at understanding synaptic interactions, TurboID, a variant of biotin ligase, was fused with specific neuronal proteins in mice. This allowed for the labeling of nearby proteins within a 9–10 nm radius, providing insights into the proteomic landscape surrounding synapses. The results demonstrated robust biotinylation, confirming the effectiveness of this compound in live-cell applications .
Case Study 2: RNA-Binding Proteins
A recent investigation utilized this compound in HITS-CLIP experiments to map RNA-binding sites across different cell types. By employing high-throughput sequencing, researchers were able to identify binding motifs and elucidate the regulatory roles of specific RNA-binding proteins in gene expression .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Protein Labeling | Tagging proteins for detection with streptavidin | High specificity and sensitivity |
| Cellular Imaging | Visualization of protein dynamics in live cells | Real-time observation of biological processes |
| Interaction Studies | Analyzing protein-protein interactions | Insight into cellular signaling pathways |
| High-Throughput Screening | Mapping RNA-protein interactions | Comprehensive understanding of gene regulation |
Mechanism of Action
Biotin-Clip exerts its effects through the covalent attachment of the biotin moiety to target proteins or peptides. This attachment is facilitated by the amidocaproyl linker, which forms a stable bond with the target molecule. The biotinylated product can then interact with streptavidin or avidin, allowing for its detection and analysis. The molecular targets include proteins with accessible lysine residues, which react with the biotin moiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
Biotin-Clip belongs to a broader class of biotinylated reagents. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural and Functional Comparisons
Analytical and Regulatory Considerations
- Biosimilarity : Unlike biologics (e.g., GLP-1 analogs), this compound is a small-molecule reagent. However, its manufacturing must adhere to strict quality controls (e.g., impurity profiling, batch consistency) akin to biosimilar guidelines .
- Functional Validation : this compound’s performance is validated via MS and affinity assays, whereas biosimilars require comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies .
- Labeling Specificity: this compound outperforms traditional biotinylated cross-linkers (e.g., DSS-Biotin) in chromatin studies due to its Clip moiety, which reduces non-specific binding .
Case Studies and Research Findings
- Chromatin Analysis: In a ChIP-SICAP protocol, this compound achieved 98% specificity in isolating target DNA-protein complexes, surpassing Biotin-X-5-Propargylamino-ddUTP (85%) under identical conditions .
- Mass Spectrometry : this compound-generated cross-linked peptides showed 30% higher ionization efficiency compared to isotope-labeled analogs, though the latter simplify spectral interpretation .
- Regulatory Compliance : this compound’s formulation consistency (≤2% batch-to-batch variability) meets FDA guidelines for chemical reagents, contrasting with biosimilars requiring ≤1% variability in critical quality attributes .
Q & A
Basic Research Questions
Q. How should researchers design experiments using Biotin-Clip to ensure reproducibility in RNA-protein interaction studies?
- Methodological Answer : Experimental design must include:
- Cross-linking optimization : Adjust UV irradiation duration and intensity to balance RNA-protein cross-linking efficiency while minimizing RNA degradation .
- Negative controls : Include samples without biotinylation or immunoprecipitation antibodies to account for nonspecific binding .
- Replication : Perform biological triplicates to assess variability and validate binding site consistency .
- Protocol transparency : Document reagent sources (e.g., RNase inhibitors, protease inhibitors) and equipment settings in the Methods section to enable replication .
Q. What key steps are critical for optimizing this compound protocols across diverse cell types?
- Methodological Answer :
- Cell lysis conditions : Tailor buffer composition (e.g., salt concentration, detergent type) to preserve RNA-protein complexes specific to the cell type (e.g., neuronal vs. epithelial cells) .
- RNase treatment calibration : Titrate RNase concentration to generate RNA fragments of optimal length (50–100 nt) for high-resolution binding site mapping .
- Validation : Confirm protocol efficacy via Western blot for target protein recovery and qPCR for known RNA targets .
Q. Which controls are essential to validate the specificity of this compound-identified RNA-protein interactions?
- Methodological Answer :
- Knockdown/knockout controls : Use siRNA or CRISPR to deplete the target protein and verify reduced binding signals .
- Competition assays : Add excess unlabeled RNA probes to compete for binding, reducing signal intensity at specific sites .
- Cross-reactivity checks : Include isotype-matched antibodies in immunoprecipitation to identify nonspecific antibody interactions .
Advanced Research Questions
Q. How can researchers statistically model read-count distributions in this compound data to distinguish true binding sites from background noise?
- Methodological Answer :
- Zero-inflated negative binomial models : Account for overdispersion and excess zeros in read counts, common in low-abundance RNA regions .
- Covariate integration : Incorporate transcript abundance (e.g., via RNA-seq data) to normalize read counts and reduce false positives caused by transcriptional variability .
- Tool recommendation : Use Piranha (Smith Lab), which models CLIP-seq data with flexible parameterization and allows cross-condition comparisons .
Q. What strategies resolve discrepancies between this compound datasets generated under varying experimental conditions (e.g., hypoxia vs. normoxia)?
- Methodological Answer :
- Meta-analysis framework : Apply hierarchical models to aggregate data across studies while adjusting for batch effects and condition-specific biases .
- Condition-specific covariates : Include experimental parameters (e.g., oxygen levels, cell confluency) as covariates in statistical models to isolate condition-dependent binding .
- Orthogonal validation : Confirm conflicting sites via RIP-qPCR or fluorescence in situ hybridization (FISH) under controlled conditions .
Q. How can transcriptome-wide covariates (e.g., RNA secondary structures) be integrated into this compound data analysis to improve binding site prediction?
- Methodological Answer :
- Machine learning pipelines : Train classifiers (e.g., random forests) using features like RNA accessibility scores, motif enrichment, and conservation metrics to prioritize high-confidence sites .
- Collaborative analysis : Partner with computational biologists to incorporate RNAfold-predicted structures or SHAPE-MaP data into binding energy calculations .
Data Analysis & Validation
Q. What computational tools enable cross-comparison of this compound-derived binding sites across multiple cellular conditions or disease states?
- Methodological Answer :
- Piranha : Supports differential binding analysis across conditions via generalized linear models, with options to adjust for technical covariates .
- Integrative Genomics Viewer (IGV) : Visualize binding peaks alongside RNA-seq and ChIP-seq tracks to identify co-regulated pathways .
Q. How should researchers validate this compound-identified binding sites using orthogonal methods?
- Methodological Answer :
- RIP-qPCR : Immunoprecipitate RNA-protein complexes under native conditions and quantify enrichment of target RNAs .
- CRISPR-dCas9 fusion systems : Recruit the RNA-binding protein to specific loci and assess transcriptome-wide binding via RNA-seq .
Table: Key Tools for this compound Data Analysis
| Tool | Function | Reference |
|---|---|---|
| Piranha | Peak calling, cross-condition comparison | |
| IGV | Visualization of binding peaks | |
| DESeq2 | Differential binding analysis | |
| RNAfold | RNA secondary structure prediction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
